2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid
Overview
Description
“2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid” is a chemical compound with the CAS Number 1285310-84-0 . It has a molecular weight of 225.28 and a molecular formula of C12H19NO3 . The density is predicted to be 1.198±0.06 g/cm3 and the boiling point is predicted to be 438.1±18.0 °C .
Physical and Chemical Properties Analysis
As mentioned in the description, “this compound” has a predicted density of 1.198±0.06 g/cm3 and a predicted boiling point of 438.1±18.0 °C . The melting point and flash point are not available .Scientific Research Applications
Synthesis and Structural Analyses
Synthesis of Cyclic γ-Aminobutyric Acid Analogues : A study demonstrated the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing a combination of intermolecular [2+2]-photocycloaddition and fragmentation reaction of the cyclobutane moiety as key steps (Petz, Allmendinger, Mayer, & Wanner, 2019).
Characterization of Schiff Base Ligands : A study described the synthesis and characterization of the Schiff base ligand [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (H-HMAC) and its transition metal complexes. These compounds were studied for their antioxidant properties and xanthine oxidase inhibitory activities, with the zinc complex showing notable inhibition (Ikram et al., 2015).
Investigation of Sugar Fragmentation in the Maillard Reaction : Research into the Maillard reaction cascade identified acetic acid as a key product of sugar fragmentation. This study provided insights into the formation of acetic acid from glucose under controlled conditions (Davidek, Devaud, Robert, & Blank, 2006).
Synthesis and Antimicrobial Activity of Dipeptides : Another study synthesized and tested the antibacterial activity of (1s,2s)-1-hydroxy-2-[(s)-valylamino]cyclobutane-1-acetic acid. The compound showed enhanced antibacterial activity against Bacillus subtilis, proposing a "suicide substrate" mechanism for its antibacterial effect (Baldwin, Adlington, Parisi, & Ting, 1986).
Novel Compound Synthesis and Applications
Development of Donor–Acceptor Chromophores : Research on the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles demonstrated a method for synthesizing donor–acceptor chromophores. The process involved synthesis of compounds with distorted tetragonal geometries and their characterization for potential applications (Belikov et al., 2016).
Synthesis of Hexahydroindoles and Alkaloids : A study focused on the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, important intermediates in the synthesis of various alkaloids. This research involved acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives, highlighting their potential in drug synthesis and development (Juma, Adeel, Villinger, & Langer, 2008).
Properties
IUPAC Name |
2-[1-(cyclobutanecarbonyl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(15)8-9-4-6-13(7-5-9)12(16)10-2-1-3-10/h9-10H,1-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIDKZGLXGFRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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